molecular formula C4H5N5O2 B12977326 4,6-Diamino-1,3,5-triazine-2-carboxylic acid

4,6-Diamino-1,3,5-triazine-2-carboxylic acid

Cat. No.: B12977326
M. Wt: 155.12 g/mol
InChI Key: RIAHLLQDUDGKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Diamino-1,3,5-triazine-2-carboxylic acid is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with amino groups at positions 4 and 6, and a carboxylic acid group at position 2. The presence of these functional groups makes it a versatile molecule with significant potential in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diamino-1,3,5-triazine-2-carboxylic acid typically involves the reaction of cyanuric chloride with ammonia, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or water, and the process is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and controlled reaction environments helps in achieving high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diamino-1,3,5-triazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted triazines, which can be further utilized in various applications .

Scientific Research Applications

4,6-Diamino-1,3,5-triazine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Diamino-1,3,5-triazine-2-carboxylic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

    2,4-Diamino-1,3,5-triazine: Similar structure but lacks the carboxylic acid group.

    2,4,6-Tris(aminomethyl)-1,3,5-triazine: Contains additional amino groups, making it more reactive.

    2-Imino-2H-chromen-3-yl-1,3,5-triazine: A hybrid molecule with different functional groups

Uniqueness: 4,6-Diamino-1,3,5-triazine-2-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C4H5N5O2

Molecular Weight

155.12 g/mol

IUPAC Name

4,6-diamino-1,3,5-triazine-2-carboxylic acid

InChI

InChI=1S/C4H5N5O2/c5-3-7-1(2(10)11)8-4(6)9-3/h(H,10,11)(H4,5,6,7,8,9)

InChI Key

RIAHLLQDUDGKBF-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NC(=N1)N)N)C(=O)O

Origin of Product

United States

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